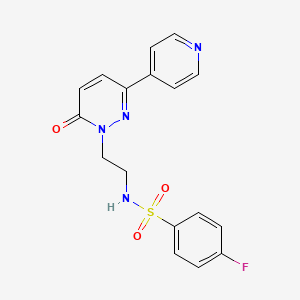

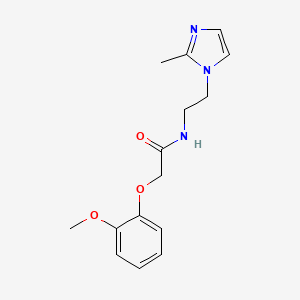

Methyl 6-chloro-4-((4-ethylphenyl)amino)quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-4-((4-ethylphenyl)amino)quinoline-2-carboxylate” is represented by the formula C19H17ClN2O2 . It has a unique structure that enables researchers to explore its potential in various fields.Chemical Reactions Analysis

Quinoline and its derivatives are involved in various chemical reactions. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Applications De Recherche Scientifique

Antituberculosis Activity

Quinoline derivatives have shown promising results in the fight against tuberculosis. A study conducted by Jaso et al. synthesized and evaluated new quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. The study found that the presence of chloro, methyl, or methoxy groups significantly affects the antituberculosis activity of these compounds, with some derivatives exhibiting good activity against drug-resistant strains of M. tuberculosis H(37)Rv, showcasing their potential as leads for new antituberculosis drugs (Jaso et al., 2005).

Optical and Electronic Properties

Another study focused on the structural and optical properties of quinoline derivatives, which are crucial for applications in materials science. Zeyada et al. investigated the properties of thin films made from 4H-pyrano [3, 2-c] quinoline derivatives, revealing that these compounds exhibit significant optical absorption and are potential candidates for photovoltaic applications. The study highlights the importance of quinoline derivatives in developing new materials for energy conversion and storage (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Novel Derivatives

In the realm of organic synthesis, Gao et al. described a facile method for synthesizing methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These novel compounds were obtained via a one-pot reaction, showcasing the versatility of quinoline derivatives as building blocks in organic synthesis for developing new chemical entities with potential biological activities (Gao, Liu, Jiang, & Li, 2011).

Application in Photodiodes

Quinoline derivatives also find applications in the fabrication of organic-inorganic photodiodes. Zeyada, El-Nahass, and El-Shabaan's study on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives demonstrated their potential in improving the performance of photodiodes. The presence of chlorophenyl groups in these compounds was found to enhance diode parameters, indicating their suitability for use in electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 6-chloro-4-((4-ethylphenyl)amino)quinoline-2-carboxylate may also interact with various biological targets.

Mode of Action

Related compounds, such as those involved in suzuki–miyaura (sm) coupling reactions, undergo processes involving oxidative addition and transmetalation . These processes involve the formation of new bonds and the transfer of groups between molecules, which could potentially be a part of the mode of action of this compound.

Biochemical Pathways

Compounds involved in sm coupling reactions, like this one, play a role in carbon–carbon bond-forming reactions . This suggests that this compound may influence biochemical pathways involving the formation or modification of carbon–carbon bonds.

Result of Action

Similar compounds, such as indole derivatives, have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects

Propriétés

IUPAC Name |

methyl 6-chloro-4-(4-ethylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-3-12-4-7-14(8-5-12)21-17-11-18(19(23)24-2)22-16-9-6-13(20)10-15(16)17/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYMOQOHFINZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2428644.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2428646.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2428647.png)

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)

![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)